molecular formula C17H22N6O3 B2803993 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034479-45-1

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2803993
CAS No.: 2034479-45-1
M. Wt: 358.402
InChI Key: XCAVGAIVONIXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo-oxazin core fused with a pyrrolidinyl methanone group and a dimethylaminopyridazine substituent.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3/c1-21(2)14-4-5-15(19-18-14)26-12-6-8-22(11-12)17(24)13-10-16-23(20-13)7-3-9-25-16/h4-5,10,12H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAVGAIVONIXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NN4CCCOC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₃H₁₈N₄O₂
  • Molecular Weight : 270.31 g/mol
  • CAS Number : 1428233-89-9

This compound features a unique combination of a pyrazolo[5,1-b][1,3]oxazine core and a pyridazinyl moiety, which may contribute to its pharmacological properties.

Research indicates that compounds with similar structures often act as inhibitors of specific kinases involved in cancer cell signaling pathways. The pyrazolo[5,1-b][1,3]oxazine scaffold is known to engage in interactions with target proteins through hydrogen bonding and hydrophobic interactions, potentially influencing cell proliferation and survival pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazolo derivatives:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : A related study synthesized various pyrazolo derivatives that exhibited significant inhibitory activity against FGFRs, which are implicated in several cancers. One derivative demonstrated an IC₅₀ value of 114.5 nmol/L against FGFR1 and showed substantial antitumor efficacy in xenograft models (TGI = 91.6% at 50 mg/kg) .
  • Structure-Activity Relationship (SAR) : The effectiveness of similar compounds often depends on specific structural features. For instance, modifications to the pyrazolo scaffold can lead to varying degrees of kinase inhibition and anticancer activity .

Neuropharmacological Effects

The dimethylamino group present in the compound suggests potential neuropharmacological effects. Compounds with similar functionalities have been reported to exhibit:

  • Cognitive Enhancement : Some studies have indicated that derivatives containing dimethylamino groups can enhance cognitive functions by modulating neurotransmitter systems .

Study 1: Antitumor Efficacy

In a recent study evaluating various pyrazolo derivatives, one compound demonstrated significant inhibition of cancer cell lines associated with FGFR dysregulation. The study utilized both in vitro assays and in vivo xenograft models to assess the therapeutic potential .

Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological effects of compounds similar to our target compound. It was found that certain derivatives enhanced memory retention in animal models, suggesting a role in treating cognitive disorders .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC₅₀ ValueModel UsedOutcome
FGFR InhibitionPyrazolo Derivative114.5 nmol/LIn vitro (cell lines)Significant inhibition
Antitumor EfficacyCompound 10hTGI = 91.6%NCI-H1581 xenograft modelHigh antitumor efficacy
Cognitive EnhancementDimethylamino DerivativeN/AAnimal modelImproved memory retention

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related pyrazolo-oxazine derivatives and methanone-containing heterocycles (Table 1):

Compound Molecular Formula Molecular Weight Key Substituents Key Features
Target Compound Likely C₂₁H₂₆N₆O₃ ~410.48 Dimethylaminopyridazine, pyrrolidinyloxy Combines pyrazolo-oxazin rigidity with a polar pyridazine group for enhanced binding
6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride () C₈H₁₄ClN₃O 203.67 Dimethyl, amine hydrochloride Compact structure with high solubility due to ionic form
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol () C₇H₁₀N₂O₂ 154.17 Methanol Hydroxyl group enables derivatization; lower molecular weight
1-(3-Phenylazanyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone () C₁₄H₁₆N₄O 256.30 Phenylazanyl, ethanone Pyrazolo-pyridinone scaffold with aromatic and ketone functionalities
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine () C₁₅H₁₂Cl₂N₆S 379.27 Dichlorophenyl, triazolothiadiazine Fused triazole-thiadiazine system; halogen substituents enhance lipophilicity

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound (~410.48 g/mol) is larger than analogues like the pyrazolo-oxazin-3-ylmethanol (154.17 g/mol), likely reducing aqueous solubility. However, the dimethylaminopyridazine group may improve solubility via hydrogen bonding .

Q & A

Q. How are stability studies designed to assess degradation pathways under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to pH 1–13, heat (40–60°C), and UV light. Monitor via LC-MS for hydrolytic (amide bond cleavage) or oxidative (N-demethylation) products .
  • QbD (Quality by Design) : Define critical quality attributes (CQAs) like impurity profiles and establish control strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.